molecular formula C25H28F3N7O2 B2732229 BAY-885

BAY-885

Cat. No.: B2732229
M. Wt: 515.5 g/mol
InChI Key: QXURFIGBRGWPQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BAY-885 is a highly potent and selective inhibitor of extracellular signal-regulated kinase 5 (ERK5). It has shown significant promise in scientific research, particularly in the field of cancer biology. This compound is known for its ability to induce apoptosis in cancer cells by regulating specific molecular pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BAY-885 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the purity and yield of the final product. The compound is typically produced in a powdered form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

BAY-885 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products are typically intermediates or derivatives of this compound that retain its core molecular structure .

Mechanism of Action

BAY-885 exerts its effects by inhibiting the activity of ERK5, a key protein involved in cellular signal transduction. By inhibiting ERK5, this compound disrupts the signaling pathways that promote cell survival and proliferation. This leads to the induction of apoptosis in cancer cells. The compound specifically targets the MEK5/ERK5 axis, which is known to promote tumorigenesis in breast cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BAY-885

This compound is unique in its high selectivity and potency as an ERK5 inhibitor. Unlike other ERK5 inhibitors, this compound effectively mimics the effects of ERK5 genetic ablation in cancer cells, making it a valuable tool in cancer research .

Properties

IUPAC Name

[2-amino-4-(trifluoromethoxy)phenyl]-[4-[7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28F3N7O2/c1-33-8-10-34(11-9-33)17-12-21-23(30-14-17)22(32-15-31-21)16-4-6-35(7-5-16)24(36)19-3-2-18(13-20(19)29)37-25(26,27)28/h2-3,12-16H,4-11,29H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXURFIGBRGWPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C(=NC=N3)C4CCN(CC4)C(=O)C5=C(C=C(C=C5)OC(F)(F)F)N)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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